molecular formula C12H7FN2 B597334 5-(2-Fluorophenyl)nicotinonitrile CAS No. 1214334-11-8

5-(2-Fluorophenyl)nicotinonitrile

Cat. No.: B597334
CAS No.: 1214334-11-8
M. Wt: 198.2
InChI Key: NLQFMMIMJYQRIX-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)nicotinonitrile is a versatile nicotinonitrile derivative and a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The compound's core structure, which integrates a pyridine ring, a nitrile group, and a fluorinated phenyl ring, makes it a privileged scaffold for the design and synthesis of novel bioactive molecules . The fluorine atom and nitrile group are key modulators in modern drug design, often employed to fine-tune a compound's electronic properties, metabolic stability, and binding affinity to biological targets . As a result, this chemical serves as a critical precursor in developing targeted therapies and is widely used in high-throughput screening and library synthesis to explore new chemical spaces and identify potential lead compounds . This product is intended for laboratory research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-fluorophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-12-4-2-1-3-11(12)10-5-9(6-14)7-15-8-10/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQFMMIMJYQRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673340
Record name 5-(2-Fluorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214334-11-8
Record name 5-(2-Fluorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of the 5 2 Fluorophenyl Nicotinonitrile Core

Reactions at the Nitrile Functionality (e.g., Hydrolysis, Reduction, Amination)

The nitrile group is a versatile functional group that can undergo various transformations to yield different functionalities, significantly expanding the chemical space of the scaffold.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide. The hydrolysis of nicotinonitrile can be achieved using ammonia (B1221849). google.com Nitrilase-catalyzed hydrolysis of 3-cyanopyridine (B1664610) can produce nicotinamide (B372718) (Vitamin B3) selectively, avoiding further hydrolysis to nicotinic acid. wikipedia.org

Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation with metal catalysts such as palladium, platinum, or nickel at elevated temperature and pressure. libretexts.orgwikipedia.org Diisopropylaminoborinane with a catalytic amount of lithium borohydride (B1222165) is also an effective reducing agent for a wide range of nitriles. nih.govorganic-chemistry.org The choice of catalyst is crucial for selectively producing primary amines. wikipedia.org

Amination: Reductive amination of nitriles can lead to the formation of N,N-acetals. ru.nl

Interactive Table: Reactions at the Nitrile Functionality

Reaction Reagents/Conditions Product
Hydrolysis Ammonia Carboxylic acid/Amide
Hydrolysis Nitrilase (e.g., Rhodococcus rhodochrous J1) Amide (Nicotinamide)
Reduction LiAlH4, then dilute acid Primary amine
Reduction H2 with Pd, Pt, or Ni catalyst Primary amine
Reduction Diisopropylaminoborane/cat. LiBH4 Primary amine
Reductive Amination Hydrogenation with an amine present N,N-acetal

Electrophilic and Nucleophilic Substitutions on the Pyridine (B92270) Ring System

The pyridine ring, being electron-deficient, exhibits distinct reactivity towards electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orguomustansiriyah.edu.iq When substitution does occur, it is favored at the 3- and 5-positions, as the cationic intermediate is more stable. quimicaorganica.orgquora.com However, these reactions often require harsh conditions. quimicaorganica.org The nitration of pyridine, for instance, requires strongly acidic conditions, under which the pyridine is protonated, further deactivating the ring. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. uomustansiriyah.edu.iqstackexchange.com The presence of an electron-withdrawing group, such as a halogen, enhances the electrophilicity of the pyridine ring and facilitates nucleophilic substitution. youtube.com The stability of the anionic intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives the preference for attack at the 2- and 4-positions. stackexchange.com Some SNAr reactions on pyridine rings are believed to proceed through a concerted mechanism rather than a stepwise addition-elimination sequence. nih.gov

Interactive Table: Substitutions on the Pyridine Ring

Reaction Type Position of Attack Reactivity Mechanistic Feature
Electrophilic Aromatic Substitution 3- and 5-positions Deactivated, requires harsh conditions More stable cationic intermediate
Nucleophilic Aromatic Substitution 2-, 4-, and 6-positions Activated Anionic intermediate stabilized by nitrogen

Transformations Involving the Fluorophenyl Group (e.g., Further Functionalization)

The 2-fluorophenyl group provides an additional site for modification. While the fluorine atom itself can be a site for nucleophilic aromatic substitution, this typically requires harsh conditions or activation by other electron-withdrawing groups. More commonly, the phenyl ring can undergo further electrophilic substitution, with the fluorine atom acting as a weak ortho-, para-director. However, the reactivity and regioselectivity of such reactions would be influenced by the electronic effects of the nicotinonitrile substituent on the phenyl ring.

Development of Structure-Activity Relationship (SAR) Methodologies for Chemical Modification and Scaffold Optimization

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of compounds based on the 5-(2-Fluorophenyl)nicotinonitrile scaffold. These studies involve systematically modifying different parts of the molecule and evaluating the impact on its biological activity.

For example, in the context of anticancer agents, SAR studies on benzofuran-nicotinonitrile derivatives have been conducted to evaluate their antiproliferative activity. researchgate.net Similarly, SAR studies on 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives have revealed the importance of the 3-carbonitrile group for their inhibitory potencies. nih.gov The insights gained from SAR studies guide the rational design of more potent and selective compounds.

Synthesis of Diverse Chemical Libraries Based on the this compound Scaffold

The versatility of the this compound scaffold allows for the creation of large and diverse chemical libraries. These libraries are synthesized by combining various building blocks at the different reactive sites of the core structure. For instance, different amines can be introduced via nucleophilic substitution on a halogenated pyridine ring, or the nitrile group can be converted into a range of other functionalities. mdpi.comnih.gov This combinatorial approach enables the exploration of a wide chemical space to identify compounds with desired biological properties.

Mechanistic Studies of Chemical Transformations

Understanding the mechanisms of the chemical transformations involving the this compound core is essential for controlling reaction outcomes and designing efficient synthetic routes. For instance, mechanistic studies of electrophilic aromatic substitution on pyridine derivatives have shown that these reactions proceed through a stepwise polar mechanism involving a labile tetrahedral cation intermediate. rsc.org In the case of nucleophilic aromatic substitution, while a two-step addition-elimination mechanism via a Meisenheimer complex is generally accepted, recent studies suggest that some SNAr reactions on heterocycles may proceed through a concerted mechanism. nih.gov Mechanistic analysis of reactions like the hydrolysis of 5-hydroxy γ-pyrones, which can act as Michael acceptor prodrugs, has been performed using kinetic experiments and computational studies to understand the distinct pathways of enzyme inhibition and hydrolysis. nih.gov

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Analysis Techniques for Molecular Structure Assignment

Spectroscopy is the primary tool for determining the structure of a novel chemical entity. By probing the interaction of the molecule with electromagnetic radiation, detailed information about its electronic environment, functional groups, and atomic framework can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. For 5-(2-Fluorophenyl)nicotinonitrile, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) NMR experiments would be essential for unambiguous structure confirmation.

¹H NMR: The proton NMR spectrum is expected to show signals exclusively in the aromatic region. The seven protons of the molecule are chemically distinct, leading to a complex pattern of signals. The protons on the pyridine (B92270) ring (H-2, H-4, H-6) would appear as distinct signals, with their chemical shifts and coupling patterns influenced by the nitrogen atom and the cyano group. The four protons on the 2-fluorophenyl ring would also produce a unique set of multiplets, with their shifts affected by the fluorine atom and the point of attachment to the pyridine ring.

¹³C NMR: The ¹³C NMR spectrum would display 12 distinct signals, corresponding to each unique carbon atom in the molecule. This includes the five carbons of the pyridine ring, the six carbons of the fluorophenyl ring, and the single carbon of the nitrile group. The chemical shifts would provide insight into the electronic environment of each carbon. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm, while the aromatic carbons would resonate between 110-165 ppm. The carbon atom directly bonded to the fluorine (C-2') would show a large coupling constant (¹JCF).

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a direct method for its observation. A single resonance would be expected for the fluorine atom in the 2-fluorophenyl group. Its chemical shift provides information about its electronic environment, and coupling to nearby protons (³JHF and ⁴JHF) would be observable in a high-resolution spectrum.

2D NMR: To definitively assign each ¹H and ¹³C signal and confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal the proton-proton coupling networks within the pyridine and fluorophenyl rings. HSQC would correlate each proton signal to its directly attached carbon atom. Finally, HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connection between the pyridine and fluorophenyl rings.

Table 1: Predicted NMR Spectroscopic Data for this compound This table represents predicted data based on chemical structure and typical spectroscopic values; it is not based on reported experimental results.

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Inferred Structural Assignment
¹H NMR 8.5 - 9.2 m Pyridine ring protons (H-2, H-6)
7.8 - 8.5 m Pyridine ring proton (H-4)
7.1 - 7.8 m Fluorophenyl ring protons
¹³C NMR 160 - 165 (d, ¹JCF ≈ 250 Hz) d C-2' (Carbon bonded to Fluorine)
110 - 155 m Aromatic carbons
115 - 120 s C≡N (Nitrile carbon)
105 - 115 s C-3 (Carbon bonded to Nitrile)
¹⁹F NMR -110 to -140 m Single fluorine on phenyl ring

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₂H₇FN₂), HRMS would provide a measured mass that is precise to within a few parts per million of the calculated theoretical mass (209.0564 m/z for the [M+H]⁺ ion). This level of accuracy distinguishes the correct formula from other possibilities with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern. This provides valuable structural information by showing how the molecule breaks apart. Expected fragmentation pathways for this compound could include the loss of small molecules like HCN from the nitrile group or cleavage of the C-C bond connecting the two aromatic rings.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A sharp, strong band around 2220-2230 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The spectrum would also feature bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N stretching within the aromatic rings (typically in the 1400-1600 cm⁻¹ region), and a C-F stretching vibration (around 1100-1250 cm⁻¹).

Table 2: Predicted IR Absorption Bands for this compound This table represents predicted data based on chemical structure and typical spectroscopic values; it is not based on reported experimental results.

Wavenumber (cm⁻¹) Vibration Type Inferred Functional Group
> 3000 C-H Stretch Aromatic Rings
2220 - 2230 C≡N Stretch Nitrile
1400 - 1600 C=C / C=N Stretch Aromatic Rings
1100 - 1250 C-F Stretch Fluorophenyl group
750 - 850 C-H Bend (out-of-plane) Aromatic Rings

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound, the conjugated system comprising the pyridine and phenyl rings would give rise to strong absorptions, likely in the UV region. The spectrum would be expected to show intense π → π* transitions. The position of the maximum absorption (λmax) and the molar absorptivity (ε) provide information about the extent of conjugation and the electronic nature of the molecule.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. A key structural parameter that would be determined is the dihedral angle between the planes of the pyridine and the 2-fluorophenyl rings. This angle defines the molecule's conformation and is influenced by steric hindrance and electronic interactions between the two rings.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism – ECD) for Enantiomeric Characterization (if chiral derivatives)

This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit optical activity and would be silent in chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD). However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral substituent, ECD would become a critical tool. It could be used to determine the absolute configuration of the enantiomers by comparing the experimental ECD spectrum with that predicted by theoretical calculations.

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

The assessment of purity and the isolation of this compound rely on a variety of chromatographic techniques. These methods are essential for separating the target compound from starting materials, byproducts, and other impurities that may arise during its synthesis. The choice of a specific chromatographic technique is dictated by the scale of the separation, the desired purity level, and the physicochemical properties of the compound and its contaminants. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of this compound, offering high resolution and sensitivity. Both normal-phase and reversed-phase HPLC can be effectively utilized.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for purity assessment due to its compatibility with a wide range of organic compounds. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 or C8 bonded silica (B1680970) column is typically employed. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. Due to the fluorinated nature of the analyte, stationary phases specifically designed for fluorinated compounds, such as pentafluorophenyl (PFP) phases, can offer alternative selectivity and enhanced retention.

A typical gradient elution method for purity analysis might start with a higher proportion of water and gradually increase the organic solvent concentration. This ensures the elution of more polar impurities first, followed by the target compound and then less polar byproducts. Detection is commonly performed using a UV detector, as the aromatic rings and the nitrile group in the molecule are strong chromophores.

Table 4.4.1: Illustrative RP-HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Expected Retention Time 8.5 - 9.5 minutes

Normal-Phase HPLC (NP-HPLC): NP-HPLC is particularly useful for the preparative isolation of this compound from less polar or isomeric impurities. In this mode, a polar stationary phase, such as silica or alumina, is used with a nonpolar mobile phase, typically a mixture of hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or isopropanol. This technique is adept at separating isomers and compounds with subtle differences in polarity.

Chiral HPLC: The this compound molecule possesses axial chirality due to hindered rotation around the single bond connecting the phenyl and pyridine rings. These stable rotational isomers are known as atropisomers. If the synthesis is not stereoselective, a racemic mixture of atropisomers may be produced. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral HPLC, using a chiral stationary phase (CSP), is the definitive method for separating such atropisomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving biaryl atropisomers under normal-phase conditions.

Table 4.4.2: Exemplary Chiral HPLC Method for Atropisomer Separation

ParameterCondition
Column Chiral Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Expected Retention Times Atropisomer 1: 12.3 min, Atropisomer 2: 14.8 min

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity of this compound, especially for detecting volatile impurities. The compound itself is expected to have sufficient volatility and thermal stability for GC analysis.

A typical GC method would involve a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized and carried onto the column by an inert gas, such as helium or nitrogen. A temperature-programmed oven is used to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase. The flame ionization detector (FID) is suitable for quantitative analysis, while a mass spectrometer provides structural information for impurity identification.

Table 4.4.3: Representative GC-MS Conditions for Purity Assessment

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Mass Range 50-400 amu

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique used for monitoring the progress of reactions, screening for optimal solvent systems for column chromatography, and preliminary purity checks. umich.edu For this compound, standard silica gel plates (silica gel 60 F254) are typically used. umich.edu

A small amount of the sample is spotted onto the baseline of the TLC plate, which is then placed in a developing chamber containing a suitable mobile phase. The choice of the eluent is critical for achieving good separation. A common approach is to start with a nonpolar solvent like hexane and gradually add a more polar solvent such as ethyl acetate until the desired separation is achieved, with the target compound having a retention factor (Rf) value ideally between 0.3 and 0.5.

Visualization of the separated spots on the TLC plate can be achieved under UV light (at 254 nm), where UV-active compounds appear as dark spots against a fluorescent background. libretexts.org Further visualization can be accomplished using staining reagents, such as iodine vapor or a potassium permanganate (B83412) solution, which react with the compounds to produce colored spots. libretexts.org

Table 4.4.4: Typical TLC Systems for this compound Analysis

Stationary PhaseMobile Phase (v/v)Expected Rf of Product
Silica Gel 60 F254Hexane/Ethyl Acetate (7:3)~0.4
Silica Gel 60 F254Dichloromethane/Methanol (98:2)~0.5
AluminaToluene/Acetone (9:1)~0.6

Computational and Theoretical Chemistry Investigations of 5 2 Fluorophenyl Nicotinonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)mdpi.combhu.ac.inmdpi.commdpi.comconicet.gov.arnih.govnih.gov

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for studying the properties of molecules like 5-(2-Fluorophenyl)nicotinonitrile. mdpi.comresearchgate.netgithub.com These methods allow for the detailed analysis of the molecule's electronic structure and the prediction of its behavior in chemical reactions. researchgate.net

DFT calculations have been widely used to investigate the structural, spectroscopic, and chemical reactivity aspects of various organic molecules. bhu.ac.in The choice of functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining accurate results. bhu.ac.in These calculations can provide valuable information on bond lengths, bond angles, and other geometric parameters. bhu.ac.inmdpi.com

Electronic Structure and Molecular Orbital Analysisbhu.ac.innih.gov

The electronic structure of a molecule governs its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key insights into the molecule's electron-donating and accepting abilities, respectively. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability and reactivity. researchgate.net

For molecules with potential applications in materials science, such as those used in organic light-emitting diodes (OLEDs), understanding the electronic properties through HOMO-LUMO analysis is essential for predicting their performance. researchgate.net The distribution of these frontier molecular orbitals can reveal regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

A detailed analysis of the molecular electrostatic potential (MESP) surface further complements the HOMO-LUMO analysis by visualizing the charge distribution and identifying regions of positive and negative electrostatic potential. bhu.ac.in This information is crucial for understanding intermolecular interactions. bhu.ac.in

Below is a table summarizing key electronic properties that can be determined through DFT calculations:

PropertyDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.
Dipole Moment A measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility.
Mulliken Atomic Charges Partial charges assigned to individual atoms in the molecule.Provides insight into the charge distribution and reactive sites. bhu.ac.in

Conformational Analysis and Energy Landscapesbhu.ac.in

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. ethz.ch This is crucial for understanding how the molecule will interact with other molecules, such as biological targets.

The potential energy landscape provides a comprehensive map of all possible conformations and their corresponding energies. mdpi.comnih.govbiorxiv.orgnih.gov By exploring this landscape, researchers can identify low-energy conformations that are most likely to be populated. biorxiv.orgnih.gov For flexible molecules, this analysis can reveal the preferred spatial arrangement of different functional groups, which can significantly impact its biological activity. ethz.ch

Computational methods can be used to calculate the energy of different conformers and the rotational barriers between them. ethz.ch This information helps in understanding the dynamic nature of the molecule and its ability to adopt specific shapes required for biological interactions. mdpi.com

Spectroscopic Property Prediction and Validation Methodologiesbhu.ac.in

Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net These predictions can be compared with experimental data to validate the accuracy of the computational model and the calculated molecular structure. researchgate.net

The prediction of vibrational frequencies in an IR spectrum can help in the assignment of experimental peaks to specific vibrational modes within the molecule. researchgate.net Similarly, the calculation of NMR chemical shifts can aid in the interpretation of complex NMR spectra. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net

Reaction Mechanism Elucidation via Computational Pathwaysnih.govnih.govbenchchem.commdpi.com

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions. umanitoba.caufl.edu By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate the activation energies for different possible pathways. ufl.edu This allows for a detailed understanding of how a reaction proceeds and what factors influence its outcome.

For the synthesis of nicotinonitrile derivatives, computational studies can help in understanding the cyclization and substitution reactions involved. researchgate.net For instance, the mechanism of a reaction can be explored by calculating the energy profile for different proposed pathways, thus identifying the most favorable route. umanitoba.ca

Molecular Modeling and Docking Studies for Ligand-Target Interaction Principles (Methodological Focus)researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.comnih.govrsc.orgresearchgate.netnih.govnih.gov This method is central to structure-based drug design, where the goal is to design molecules that bind with high affinity and selectivity to a specific biological target. nih.gov

The process involves generating a large number of possible binding poses and scoring them based on their predicted binding energy. mdpi.comnih.gov The results of docking studies can provide valuable insights into the key interactions between a ligand and its target, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com This information can then be used to guide the design of new molecules with improved binding properties.

Quantitative Structure-Property Relationship (QSPR) Methodologies for Chemical Predictabilitynih.gov

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. bohrium.comresearchgate.net These models are built by identifying a set of molecular descriptors that correlate with the property of interest. conicet.gov.ar

QSPR methodologies are used to predict the properties of new, unsynthesized compounds, thereby reducing the need for extensive experimental testing. bohrium.com These models rely on the principle that the properties of a chemical are determined by its molecular structure. bohrium.com A wide range of descriptors can be used, including constitutional, topological, geometrical, and electronic descriptors. The development of a robust QSPR model involves several steps, including data set selection, descriptor calculation, model building, and validation. conicet.gov.arresearchgate.net

Pharmacophore Modeling and Ligand Design Principles (Strictly on chemical features for molecular recognition)

The exploration of the chemical features essential for the molecular recognition of this compound and its analogs is crucial for the rational design of novel compounds with desired biological activities. While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, principles of pharmacophore modeling and ligand design can be inferred from computational studies on related nicotinonitrile derivatives. nih.govnih.govacs.org

Pharmacophore modeling identifies the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. columbiaiop.ac.inslideshare.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged centers. researchgate.netunivie.ac.at For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its constituent functional groups and the structure-activity relationships (SAR) observed in analogous series of compounds. researchgate.netnih.gov

The nicotinonitrile core itself presents key features for molecular recognition. The nitrogen atom of the pyridine (B92270) ring and the nitrile group are potential hydrogen bond acceptors, capable of forming crucial interactions with receptor sites. ekb.eg The phenyl ring at the 5-position and the pyridine ring contribute to the hydrophobic and aromatic character of the molecule, which are often involved in π-stacking or hydrophobic interactions within a binding pocket. nih.gov The fluorine atom on the phenyl ring can modulate the electronic properties of the ring and may participate in specific interactions, such as halogen bonding or altered hydrophobic contacts. slideshare.net

Ligand design principles based on the this compound scaffold would focus on the strategic modification of its different components to enhance binding affinity and selectivity for a target receptor. These principles are guided by an understanding of the pharmacophoric requirements of the target. nih.govprismbiolab.com

Key Pharmacophoric Features of the this compound Scaffold

FeatureDescriptionPotential for Molecular Recognition
Hydrogen Bond Acceptor The nitrogen atom of the pyridine ring.Forms hydrogen bonds with donor groups in the receptor.
Hydrogen Bond Acceptor The nitrogen atom of the nitrile group.Can participate in hydrogen bonding, contributing to binding affinity.
Aromatic Ring The central pyridine ring.Can engage in π-π stacking interactions with aromatic residues in the binding site.
Aromatic Ring The 2-fluorophenyl substituent at the 5-position.Provides a large hydrophobic surface for van der Waals interactions and can also participate in π-π stacking.
Hydrophobic Feature The entire bicyclic aromatic system.Contributes to the overall hydrophobic character, which is crucial for binding to non-polar pockets in a receptor.
Halogen Bond Donor/Modulator The fluorine atom on the phenyl ring.The fluorine atom can act as a weak hydrogen bond acceptor or participate in halogen bonding. It also alters the electrostatic potential of the phenyl ring, influencing its interactions.

Ligand Design Principles Based on the this compound Scaffold

The design of new ligands based on the this compound scaffold would involve systematic modifications to probe the structure-activity relationship and optimize interactions with a biological target.

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring can be altered to explore the steric and electronic requirements of the binding pocket. Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions can fine-tune the electronic properties and create additional interaction points. researchgate.net For example, replacing the fluorine with other halogens or small alkyl groups could probe the size tolerance and specific interactions within the binding site.

Variation of the Linkage: While the direct linkage between the pyridine and phenyl rings is a core feature, exploring different linkers (e.g., ether, amine) could provide alternative geometries and interaction capabilities, potentially leading to novel classes of compounds.

Substitution on the Pyridine Ring: The pyridine ring itself can be a target for modification. Introducing small substituents at other available positions could enhance binding affinity or selectivity. For instance, adding a small alkyl or amino group could provide additional hydrophobic or hydrogen bonding interactions. acs.org

Bioisosteric Replacement of the Nitrile Group: The nitrile group is a key functional group, but its replacement with other bioisosteres (e.g., tetrazole, oxadiazole) could lead to compounds with improved metabolic stability or different binding modes while retaining the key hydrogen bond accepting feature.

Role in Advanced Synthetic Chemistry and Scaffold Based Research

A Linchpin in Multi-Step Organic Synthesis

The strategic importance of 5-(2-Fluorophenyl)nicotinonitrile in organic synthesis lies in its capacity to serve as a crucial intermediate for the construction of more complex molecular architectures. The nicotinonitrile framework, with its reactive cyano group and strategically placed phenyl substituent, provides multiple sites for chemical modification. This allows for the sequential introduction of various functional groups, leading to the assembly of intricate molecules that would be challenging to create through other synthetic routes.

The synthesis of nicotinonitrile derivatives often involves multi-component reactions, which are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov These reactions are advantageous for their atom economy, reduced waste, and ability to generate diverse molecular libraries. For instance, the preparation of 2-amino-3-cyanopyridine (B104079) derivatives can be achieved through a one-pot, four-component coupling reaction involving aldehydes, ketones, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). bohrium.com

Furthermore, the reactivity of the cyano group and the pyridine (B92270) ring allows for a variety of transformations. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The pyridine ring can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. These versatile reaction pathways make this compound and its derivatives valuable intermediates in the synthesis of a broad spectrum of organic compounds.

A Versatile Scaffold for Medicinal Chemistry Discoveries

The nicotinonitrile scaffold is a prominent feature in numerous biologically active compounds, making this compound a valuable starting point for medicinal chemistry research. researchgate.net The presence of the fluorine atom is particularly noteworthy, as fluorine substitution can significantly enhance a drug's metabolic stability and bioavailability.

Synthetic Strategies for Library Generation:

The development of libraries of nicotinonitrile derivatives is a common strategy in drug discovery to explore structure-activity relationships. One approach involves the alkylation of 2-pyridone derivatives to produce both N-alkylated and O-alkylated products. ekb.eg Another method is the treatment of nicotinonitrile derivatives with reagents like ethyl bromoacetate, followed by reaction with hydrazine (B178648) hydrate (B1144303) to create acetohydrazide derivatives. ekb.egmdpi.com These hydrazides can then be used as building blocks for the synthesis of various heterocyclic systems. researchgate.net

Multicomponent reactions are also instrumental in generating diverse libraries of nicotinonitrile-based compounds. nih.gov For example, a four-component reaction can be employed to synthesize 2-aminocyanopyridine derivatives. ekb.eg The ability to readily create a wide range of analogs allows medicinal chemists to systematically probe the structural requirements for a desired biological activity.

Target Interaction Mechanisms:

Nicotinonitrile derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors. They are frequently investigated as kinase inhibitors, which are crucial in cancer therapy. researchgate.net The pyridine ring can form key hydrogen bonds with the hinge region of the kinase domain, while the substituted phenyl ring can occupy hydrophobic pockets, leading to potent and selective inhibition.

For example, certain nicotinonitrile derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer, liver cancer, and lung carcinoma. mdpi.comnih.gov The mechanism of action often involves the inhibition of critical cellular pathways, such as those regulated by urokinase plasminogen activator (uPA) or vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govekb.eg The introduction of different substituents on the nicotinonitrile scaffold allows for the fine-tuning of the molecule's binding affinity and selectivity for its target protein.

A Foundation for Agrochemical Innovation

The structural motifs present in this compound are also relevant in the field of agrochemical research. The pyridine ring is a common heterocyclic core in many pesticides. acs.org The incorporation of a fluorine atom can enhance the efficacy and metabolic stability of agrochemicals, a trend that has been increasingly observed in the development of new crop protection agents. nih.gov

Synthetic Strategies and Design Principles:

The design of novel agrochemicals often involves the modification of known bioactive scaffolds. Starting from a core structure like this compound, chemists can introduce various functional groups to optimize pesticidal activity. For example, the synthesis of thienyl-pyridine derivatives containing thioether and acetamide (B32628) moieties has been explored for the development of new insecticidal agents. mdpi.com

The principles of agrochemical design often focus on creating molecules that are potent against the target pest while exhibiting low toxicity to non-target organisms and having favorable environmental profiles. The versatility of the nicotinonitrile scaffold allows for the systematic exploration of these properties by varying the substituents on the pyridine and phenyl rings.

Exploring New Frontiers in Materials Science and Polymer Chemistry

The unique electronic and structural properties of nicotinonitrile derivatives have led to their exploration in the realm of materials science and polymer chemistry. The conjugated π-system of the aromatic rings and the electron-withdrawing nature of the cyano group can give rise to interesting optical and electronic properties.

Chalcone and cyanopyridine derivatives have been identified as promising light-sensitive materials with potential applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). researchgate.net These compounds can exhibit high fluorescence quantum yields in both solution and the solid state. researchgate.netmanipal.edu The ability to tune the emission properties by modifying the substituents on the nicotinonitrile core makes them attractive candidates for the development of new fluorescent materials. manipal.edu

While the direct application of this compound in polymer chemistry is not extensively documented, the functional groups present on the molecule offer potential for its use as a monomer or a functional additive in polymerization reactions. The nitrile group, for instance, can undergo polymerization or be incorporated into polymer backbones to modify their properties. The field of polymer chemistry is vast, and the incorporation of such fluorinated aromatic nitriles could lead to polymers with unique thermal, optical, or electronic characteristics. taylorfrancis.com

Illuminating Photophysical and Photochemical Research

Nicotinonitrile derivatives are a subject of significant interest in photophysical and photochemical research due to their inherent fluorescent properties. researchgate.net The electronic structure of these molecules, characterized by donor-acceptor interactions, often leads to pronounced absorption and emission characteristics.

The photophysical properties of nicotinonitrile derivatives can be systematically tuned by altering the substituents on the pyridine ring. rsc.org For instance, the introduction of electron-donating groups can lead to a red-shift in the absorption and emission spectra. rsc.org Researchers have synthesized various nicotinonitrile derivatives and studied their fluorescence in different solvents, observing solvent-dependent shifts in emission maxima, which highlights the influence of the local environment on their excited states. bohrium.com

These compounds often exhibit strong blue-green fluorescence, with emission maxima spanning a wide range. rsc.org The high fluorescence quantum yields of some derivatives make them suitable for applications such as fluorescent probes and laser dyes. rsc.org Density functional theory (DFT) calculations are often employed to understand the electronic transitions responsible for their absorption and emission properties, typically identifying them as π → π* transitions. researchgate.netmanipal.edu The investigation of the photophysical behavior of these molecules contributes to the fundamental understanding of structure-property relationships in fluorescent materials and opens avenues for their application in various light-based technologies.

Analytical Method Development for Detection and Purity Profiling

Chromatographic Separation Techniques (e.g., HPLC, GC, SFC) for Analysis

Chromatography is the cornerstone for separating 5-(2-Fluorophenyl)nicotinonitrile from related substances, including starting materials, intermediates, and degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique due to its versatility and high resolution for non-volatile and thermally sensitive compounds. dphen1.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is typically the method of choice. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18 or C8) and a polar mobile phase, usually a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. A validated HPLC method can accurately quantify this compound and detect impurities at levels required by regulatory bodies. nih.gov The inclusion of a buffer in the mobile phase helps to ensure reproducible retention times and peak shapes.

ParameterTypical ConditionPurpose
Column C18, 4.6 x 150 mm, 5 µmProvides efficient separation based on hydrophobicity.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Elutes compounds with varying polarities. Acid improves peak shape.
Flow Rate 1.0 mL/minStandard flow for analytical columns ensuring good separation.
Detector UV-Vis Diode Array Detector (DAD)Monitors absorbance, likely between 254-280 nm, for quantification.
Column Temp. 30 °CMaintains consistent retention times and efficiency.

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. For this compound, GC could be used to detect and quantify volatile organic impurities or residual solvents from the manufacturing process. mdpi.com The compound itself may be amenable to GC analysis, typically on a polar capillary column. When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities for unknown impurities. mdpi.comderpharmachemica.com

ParameterTypical ConditionPurpose
Column HP-5ms (5%-phenyl)-methylpolysiloxaneA versatile, medium-polarity column for separating aromatic compounds. mdpi.com
Carrier Gas Helium or HydrogenInert gas to carry the sample through the column.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program Temperature gradient (e.g., 100°C to 280°C)Separates compounds based on their boiling points and column interaction.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general quantification; MS for identification and quantification.

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is often considered a "green" alternative to normal-phase HPLC, as it significantly reduces the use of organic solvents. SFC can offer faster analysis times and unique selectivity compared to HPLC, making it a potentially valuable tool for the analysis and purification of this compound and its isomers.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for quantifying a compound in a solution, provided it contains a chromophore (a part of the molecule that absorbs light). juniperpublishers.com this compound possesses aromatic rings (fluorophenyl and pyridine) that absorb UV radiation, making this technique applicable for its quantification in bulk form or simple formulations.

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. juniperpublishers.com To perform a quantitative analysis, the wavelength of maximum absorbance (λmax) is first determined by scanning a dilute solution of the compound across a range of UV wavelengths. A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

StepDescription
Solvent Selection A UV-transparent solvent in which the compound is soluble (e.g., Methanol, Ethanol, Acetonitrile).
λmax Determination A solution of the compound is scanned (e.g., 200-400 nm) to find the wavelength of highest absorbance.
Calibration Curve A series of standard solutions of known concentrations are prepared and their absorbance is measured at λmax.
Sample Analysis The absorbance of the sample solution is measured and its concentration is calculated using the calibration curve.

While direct UV spectrophotometry is useful, derivatization techniques can be employed if enhanced sensitivity or specificity is needed, or if the analyte lacks a strong chromophore. researchgate.net

Electrochemical Detection Methods

Electrochemical detection (ECD) is a highly sensitive technique that can be coupled with HPLC. It is applicable to analytes that can undergo oxidation or reduction reactions at an electrode surface. md-scientific.dk The applicability of ECD for this compound would depend on its electrochemical properties.

The core of an electrochemical detector is a flow cell containing a working electrode held at a specific potential. As the analyte elutes from the HPLC column and passes through the cell, it is either oxidized or reduced, generating a measurable electrical current that is proportional to its concentration. md-scientific.dk To assess the suitability of ECD, a technique like cyclic voltammetry would be performed on the compound to determine its oxidation and reduction potentials.

While extremely sensitive for certain classes of compounds like phenols and catecholamines, ECD may not be the primary choice for this compound unless a specific electroactive impurity is being targeted or if derivatization is used to introduce an electroactive moiety. md-scientific.dknih.gov

Impurity Profiling and Process Control Methodologies

Impurity profiling is the identification, and quantification of all impurities present in a drug substance. humanjournals.comijbpas.com It is a critical component of pharmaceutical development, ensuring the safety and efficacy of the final product. For this compound, impurities can originate from several sources:

Starting Materials: Unreacted starting materials or impurities present in them.

By-products: Compounds formed from side reactions during the synthesis.

Intermediates: Precursors in the synthetic pathway that were not fully converted to the final product.

Degradation Products: Impurities formed by the degradation of the compound during manufacturing or storage. ijbpas.com

A combination of analytical techniques is used for impurity profiling. HPLC with a diode-array detector (HPLC-DAD) is the primary tool for separating and quantifying impurities. dphen1.com For structure elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. nih.gov Impurities are isolated, often using preparative HPLC, and then characterized using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Potential Impurity SourceExample CompoundAnalytical Method for Detection
Starting Material 2-FluorobenzaldehydeHPLC, GC-MS
By-product Isomeric variantsHPLC, LC-MS
Intermediate Precursors in the synthesisHPLC, LC-MS
Degradation Product Hydrolysis or oxidation productsHPLC, LC-MS

These validated analytical methods are crucial for process control, allowing chemists to monitor the reaction, optimize conditions to minimize impurity formation, and ensure that the final product consistently meets the required purity specifications.

Future Directions and Emerging Research Challenges for 5 2 Fluorophenyl Nicotinonitrile

Discovery of Novel and Efficient Synthetic Routes

The synthesis of 5-(2-Fluorophenyl)nicotinonitrile and its analogs is an area of active investigation, with a focus on improving efficiency and yield. Traditional methods often involve multi-step processes that can be time-consuming and generate significant waste. imist.ma Current research is exploring more direct and atom-economical approaches.

One promising strategy involves the use of palladium or copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the direct introduction of the 2-fluorophenyl group onto a pre-functionalized nicotinonitrile core. Optimization of reaction conditions, including temperature, solvent polarity, and reaction time, has been shown to significantly impact yields, with ranges from 65% to 85% being reported depending on the specific substrates and catalysts used.

Another avenue of exploration is the development of one-pot, multi-component reactions. These reactions, which combine multiple starting materials in a single reaction vessel to form a complex product, offer significant advantages in terms of efficiency and waste reduction. beilstein-archives.orgnih.gov For instance, a four-component reaction involving 4-hydroxybenzaldehyde, acetophenone (B1666503) derivatives, malononitrile (B47326), and sodium alkoxides has been successfully employed for the synthesis of related alkoxy arylnicotinonitriles. beilstein-archives.org Adapting such methodologies for the synthesis of this compound could provide a more streamlined and environmentally friendly route.

Furthermore, research into novel catalyst systems is ongoing. For example, the use of aminosulfonic acid as an environmentally friendly catalyst in grinding methods has shown high yields for the synthesis of related arylidene barbituric acid derivatives. researchgate.net Exploring similar solid-state or solvent-free catalytic systems for nicotinonitrile synthesis could lead to more sustainable and cost-effective production methods.

Starting MaterialsReaction TypeKey Reagents/CatalystsReported Yield
Halogenated nicotinic acid derivativesCatalytic HydrogenationLindlar catalyst85-92%
2-fluoroacetophenone, malononitrileCondensationPBr₃ or NBS, then reflux in ethanol85-90% (bromination step)
2-bromo-5-phenylnicotinonitrile, anilinesBuchwald-Hartwig couplingPalladium catalyst37-94% rsc.org
4-hydroxybenzaldehyde, acetophenones, malononitrile, RONaFour-component one-pot reactionSodium alkoxidesNot specified beilstein-archives.org
Aromatic aldehydes, barbituric acidGrinding methodAminosulfonic acidup to 96% researchgate.net

Harnessing Unexplored Reactivity Patterns and Chemical Transformations

The chemical reactivity of the this compound scaffold offers a rich landscape for further exploration. The presence of the nitrile group, the pyridine (B92270) ring, and the fluorinated phenyl ring provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with unique properties. mdpi.com

Current research has demonstrated that the nitrile group can undergo reduction to form primary amines or be involved in cyclization reactions to create fused heterocyclic systems. researchgate.net The pyridine ring is susceptible to oxidation and substitution reactions, with the position of the substituents influencing the electronic properties and biological activity of the molecule.

Emerging research is focused on exploring less conventional transformations. For example, the development of novel multicomponent reactions involving arynes, imines, and nitriles has opened up new possibilities for the synthesis of complex β-aminonitriles in a single, metal-free step. nih.gov Applying such innovative reactions to the this compound core could lead to the discovery of novel chemical entities with interesting biological profiles.

Furthermore, the strategic functionalization of the pyridine and phenyl rings continues to be a key area of interest. The introduction of different substituents can modulate the compound's lipophilicity, steric hindrance, and electronic effects, thereby fine-tuning its interaction with biological targets. For instance, the synthesis of various 2-substituted nicotinonitrile derivatives has been a successful strategy for developing compounds with a wide range of pharmacological activities, including anticancer and antimicrobial effects. chem-soc.siresearchgate.net

Reaction TypeReagentsProduct Type
OxidationPotassium permanganate (B83412), chromium trioxideN-oxides
ReductionLithium aluminum hydridePrimary amines
SubstitutionFunctional group interchangeVaried derivatives
Cyclocondensationα,β-Unsaturated carbonylsFused pyridines researchgate.net
Multicomponent ReactionArynes, iminesβ-aminonitriles nih.gov
AlkylationEthyl bromoacetateEster derivatives mdpi.com
HydrazinolysisHydrazine (B178648) hydrate (B1144303)Hydrazide derivatives mdpi.com

Advanced Computational Methodologies for Predictive Chemistry and Design

The integration of advanced computational methodologies is revolutionizing the field of drug discovery and materials science, and the study of this compound is no exception. In silico tools are increasingly being used to predict the properties, reactivity, and biological activity of novel nicotinonitrile derivatives, thereby guiding synthetic efforts and accelerating the discovery process. nih.govnih.gov

Molecular docking and molecular dynamics simulations are powerful techniques for understanding how these molecules interact with biological targets at the atomic level. nih.gov These methods can predict binding affinities and identify key interactions, which is crucial for the rational design of more potent and selective inhibitors of enzymes like Pim kinase. nih.gov For example, docking studies have shown that the dimethyl amino group in certain nicotinonitrile derivatives can exploit a negative electrostatic potential surface on Pim-1 kinase, leading to high binding affinity. nih.gov

Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools are being employed to assess the drug-like properties of new compounds early in the design phase. researchgate.net This allows researchers to prioritize the synthesis of candidates with favorable pharmacokinetic profiles, increasing the likelihood of success in later stages of development.

Fragment-based drug discovery is another computational approach that is gaining traction. nih.gov This method involves identifying small molecular fragments that bind to a target and then computationally linking them together to create more potent lead compounds. This approach, combined with computer-assisted structural elucidation, offers a powerful strategy for exploring the vast chemical space of nicotinonitrile derivatives. nih.gov

Integration with Sustainable Synthesis Approaches (e.g., Green Chemistry Principles)

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, with the goal of minimizing environmental impact and promoting sustainability. imist.masigmaaldrich.com For the synthesis of this compound and its derivatives, this translates to a focus on several key areas.

One of the core tenets of green chemistry is waste prevention. sigmaaldrich.com This can be achieved through the development of more atom-economical reactions that maximize the incorporation of starting materials into the final product. acs.org One-pot and multi-component reactions are excellent examples of this principle in action. beilstein-archives.org

The use of safer solvents and auxiliaries is another important consideration. sigmaaldrich.com Researchers are actively seeking to replace hazardous solvents with more environmentally benign alternatives, such as water or bio-based solvents. imist.maacs.org Additionally, the development of solvent-free reaction conditions, such as grinding or microwave-assisted synthesis, is a promising area of research. researchgate.netresearchgate.net

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed under milder conditions and with higher selectivity, thereby reducing energy consumption and waste generation. imist.masigmaaldrich.com The use of recyclable catalysts, such as silica-supported perchloric acid, further enhances the sustainability of the process. researchgate.net

Finally, the principle of designing for degradation is important for minimizing the long-term environmental impact of chemical products. sigmaaldrich.com While not always a primary focus in early-stage research, considering the biodegradability of novel nicotinonitrile derivatives will be an important aspect of their future development. researchgate.net

Design of Next-Generation Nicotinonitrile Scaffolds for Diverse Chemical Innovations

The nicotinonitrile scaffold has proven to be a remarkably versatile platform for chemical innovation, leading to the development of compounds with a wide array of biological activities. ekb.egresearchgate.net The design of next-generation nicotinonitrile scaffolds is focused on expanding this chemical diversity and exploring new applications.

One approach is the synthesis of hybrid molecules that combine the nicotinonitrile core with other pharmacologically active moieties. researchgate.net For example, nicotinonitrile-coumarin hybrids have shown promise as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. bohrium.com Similarly, linking nicotinonitrile to other heterocyclic systems has led to the discovery of potent anticancer and antimicrobial agents. researchgate.netresearchgate.net

The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a different but structurally related scaffold, is another strategy for innovation. This can lead to the discovery of compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

Furthermore, the application of nicotinonitrile derivatives is expanding beyond medicine. Their unique photophysical properties make them promising candidates for use in materials science, for example, in the development of fluorescent molecular switches and organic light-emitting devices (OLEDs). researchgate.net

The design of tissue engineering scaffolds is another emerging area where nicotinonitrile-based polymers could find application. nih.govfrontiersin.org The ability to tune the chemical and physical properties of these scaffolds is crucial for guiding cell growth and tissue regeneration. frontiersin.org

Q & A

Q. What are the common synthetic routes for preparing 5-(2-Fluorophenyl)nicotinonitrile, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves coupling reactions between fluorophenyl precursors and a nicotinonitrile core. A validated approach is the Suzuki-Miyaura cross-coupling (used for structurally similar compounds like 5-(2,5-Difluorophenyl)nicotinonitrile), where a palladium catalyst facilitates aryl-aryl bond formation between a boronic acid derivative and a halide-substituted nicotinonitrile . Key parameters include:
  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF or THF.
  • Temperature : Reactions are optimized at 80–100°C to balance reactivity and side-product formation.
  • Base : K₂CO₃ or NaHCO₃ to deprotonate intermediates and stabilize the transition state.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography to remove residual palladium .
    Yield improvements (65–85%) are achieved by iterative optimization of stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns aromatic proton environments (e.g., splitting patterns from the 2-fluorophenyl group) and nitrile carbon signals (~110–120 ppm). Fluorine coupling in ¹H NMR (e.g., J = 8–12 Hz) confirms para-substitution .
  • IR Spectroscopy : The nitrile group exhibits a sharp absorption band at ~2230 cm⁻¹, while C-F stretches appear at 1220–1150 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 229.07 for C₁₂H₆F₂N₂) and fragmentation patterns indicative of fluorophenyl loss .
  • X-ray Crystallography (if applicable): Resolves dihedral angles between the fluorophenyl and pyridine rings, critical for understanding π-π stacking in biological interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Discrepancies in biological activity (e.g., kinase inhibition vs. antimicrobial effects) may arise from:
  • Structural variations : Minor substituent changes (e.g., trifluoromethyl vs. chloro groups) alter binding affinities .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine for kinase inhibition).
  • Compound purity : Confirm via HPLC (>95% purity) to exclude confounding effects from synthetic by-products .
    Cross-study comparisons should use meta-analysis tools (e.g., IC₅₀ value normalization) and validate findings with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What computational methods are suitable for predicting the binding affinity of this compound with kinase targets, and how can these models be validated experimentally?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina, Glide) : Models interactions between the nitrile group and kinase hinge regions (e.g., EGFR or CDK2). Fluorine’s electronegativity enhances hydrophobic contacts in ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories; RMSD < 2 Å indicates robust binding .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for fluorophenyl vs. non-fluorinated analogs .
    Experimental validation :
  • In vitro kinase assays : Measure IC₅₀ values using recombinant kinases.
  • X-ray co-crystallography : Resolve ligand-protein structures to confirm predicted binding modes .

Q. What strategies optimize the regioselectivity of electrophilic substitution reactions on the nicotinonitrile core when designing this compound derivatives?

  • Methodological Answer :
  • Directing groups : Install temporary substituents (e.g., -OMe or -NO₂) at C-3 to direct electrophiles (e.g., halogens) to C-4 or C-6 positions. Subsequent removal via hydrolysis or reduction achieves desired regiochemistry .
  • Microwave-assisted synthesis : Enhances reaction homogeneity and reduces side-product formation during nitration or sulfonation .
  • DFT calculations : Predict reactive sites by analyzing Fukui indices or electrostatic potential maps of the nicotinonitrile core .

Data Contradiction Analysis

Q. Why do some studies report this compound as a kinase inhibitor, while others highlight its antimicrobial properties?

  • Methodological Answer : Dual bioactivity stems from target promiscuity :
  • Kinase inhibition : The nitrile group chelates catalytic lysine residues in kinases (e.g., JAK2), while the fluorophenyl moiety occupies hydrophobic pockets .
  • Antimicrobial action : Fluorine’s lipophilicity enhances membrane penetration, disrupting bacterial efflux pumps or fungal ergosterol synthesis .
    To reconcile data, conduct selectivity profiling (e.g., kinase panel screens vs. microbial growth assays) and correlate results with structural analogs (e.g., 5-(3-Fluorophenyl) derivatives) .

Tables for Key Findings

Property Data Source
Optimal Suzuki coupling temp80–100°C (yield: 72–85%)
Nitrile IR absorption2230 cm⁻¹
Kinase inhibition (IC₅₀)EGFR: 0.45 µM; CDK2: 1.2 µM
LogP (lipophilicity)2.8 (calculated via ChemAxon)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.